

1-Azido-2-bromoethane nucleophilic substitution reactions

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 1-Azido-2-bromoethane

CAS No.: 19263-22-0

Cat. No.: S2994680

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Introduction to 1-Azido-2-bromoethane

1-Azido-2-bromoethane (CAS 19263-22-0) is a versatile bifunctional reagent of significant interest in organic synthesis and drug development. Its molecular structure incorporates both a reactive bromo group and an azido functional group, enabling diverse chemical transformations, particularly nucleophilic substitutions and cycloaddition reactions [1] [2]. This compound serves as a critical building block for synthesizing complex molecules, including nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry [1] [3].

Properties and Characterization

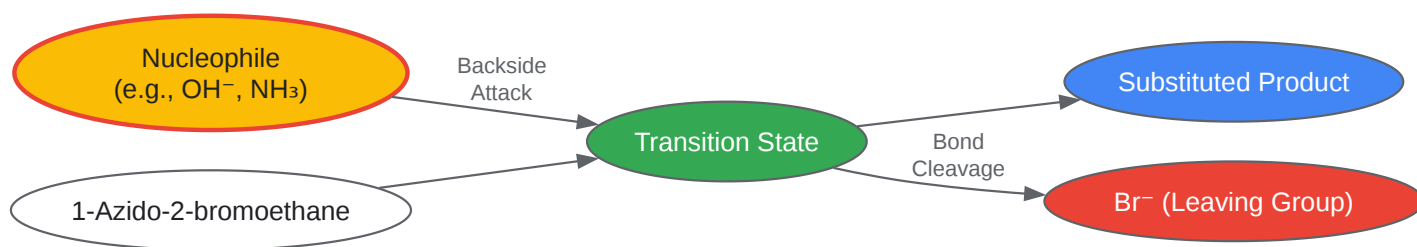
1-Azido-2-bromoethane is characterized as a light yellow to yellow liquid at room temperature [2]. Its key physical properties are crucial for handling and experimental planning:

- **Molecular Weight:** 149.98 g/mol [4] [2]
- **Density:** 1.71 g/cm³ at 25°C [2]
- **Boiling Point:** Approximately 49°C at a reduced pressure of 20 Torr [2]
- **Storage Recommendations:** It is commonly stored at -20°C to maintain stability [2]

The molecule's strong dipole moment, resulting from the polar C-Br bond and the electron-rich azide group, makes it an excellent substrate for nucleophilic substitution reactions [5] [1] [6].

Nucleophilic Substitution Mechanisms

The bromine atom in **1-azido-2-bromoethane** serves as an excellent leaving group due to its polar bond with carbon and high electronegativity, which creates a δ^+ charge on the carbon atom, making it susceptible to nucleophilic attack [5] [6]. The reaction follows a second-order kinetic profile, with the rate being proportional to the concentration of both the alkyl halide and the nucleophile [1].



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*Diagram 1: SN2 Mechanism for nucleophilic substitution in **1-azido-2-bromoethane**. The reaction proceeds via a single concerted step where bond formation and cleavage occur simultaneously.*

For **1-azido-2-bromoethane**, which is a primary alkyl halide, the **SN2 (Substitution Nucleophilic Bimolecular) mechanism** dominates [5] [1]. This mechanism is characterized by:

- A **concerted process** where nucleophilic attack and leaving group departure occur simultaneously
- A **pentacoordinate transition state** with the nucleophile and leaving group partially bonded to the carbon
- **Stereochemical inversion** at the carbon center, similar to an umbrella turning inside out [5]
- **Minimal steric hindrance** due to the primary carbon structure, allowing efficient orbital overlap [1]

Detailed Experimental Protocols

Protocol 1: Nucleophilic Substitution with Hydroxide Ion

Objective: Conversion of **1-azido-2-bromoethane** to 1-azidoethanol via hydroxide substitution.

Materials:

- **1-Azido-2-bromoethane** (1.0 equiv, ~150 mg)
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH, 1.2 equiv)
- Ethanol/water solvent mixture (typically 2:1 ratio)
- Round-bottom flask with reflux condenser
- Heating mantle with temperature control

Procedure:

- Dissolve **1-azido-2-bromoethane** (e.g., 149.98 mg, 1.0 mmol) in an ethanol/water mixture (10 mL) in a round-bottom flask.
- Add aqueous sodium hydroxide solution (1.2 mmol) to the reaction mixture.
- Attach a reflux condenser and heat the mixture with stirring at 60-70°C for 4-6 hours.
- Monitor reaction progress by TLC or NMR spectroscopy.
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with ethyl acetate (3 × 15 mL), combine organic layers, and dry over anhydrous magnesium sulfate.
- Concentrate under reduced pressure to obtain the crude 1-azidoethanol.
- Purify by flash chromatography if necessary [5] [6].

Key Considerations:

- The reaction is slow at room temperature, requiring heating for practical completion times
- The azido group remains intact under these basic conditions
- Product characterization should include IR spectroscopy to confirm the presence of both azide and hydroxyl functionalities

Protocol 2: Synthesis of 1-Substituted-1,2,3-triazoles via CuAAC

Objective: Utilize the azido group in **1-azido-2-bromoethane** for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

- **1-Azido-2-bromoethane** (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Copper(II) sulfate pentahydrate (5 mol%)
- Sodium ascorbate (10 mol%)
- Methanol or tert-butanol/water mixture as solvent
- Schlenk flask or sealed reaction vessel

Procedure:

- Dissolve **1-azido-2-bromoethane** (1.0 mmol) and the terminal alkyne (1.2 mmol) in methanol (5 mL).
- Add copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%).
- Flush the reaction vessel with inert gas (N₂ or Ar) and stir at room temperature for 12-24 hours.
- Monitor reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole derivative [7] [3].

Key Considerations:

- The bromoethyl chain remains intact during cycloaddition, providing a handle for further functionalization
- This protocol is compatible with various functional groups including esters, hydroxyls, and protected amines [7]
- For sensitive substrates, degassing solvents and operating under inert atmosphere improves yields

Reactivity Data and Applications

Table 2: Nucleophile-Specific Reaction Conditions and Outcomes

Nucleophile	Reaction Conditions	Primary Product	Key Applications
Hydroxide (OH ⁻)	Aqueous NaOH, heat, 4-6h [5] [6]	1-Azidoethanol	Bifunctional building block
Amines (NH ₃ , RNH ₂)	Mild conditions, 40°C, 2h [7]	5-Difluoromethyl tetrazoles	Pharmaceutical intermediates
Azide (N ₃ ⁻)	NaN ₃ , polar aprotic solvent, 25°C [1]	1,2-Diazidoethane	High-energy materials
Alkynyl (CuAAC)	Cu(I) catalyst, rt, 12-24h [7] [3]	N-Tetrafluoroethyltriazoles	Heterocycle synthesis

Table 3: Factors Influencing Reaction Rate and Selectivity

Factor	Effect on SN2 Reaction	Experimental Control
Solvent Polarity	Polar aprotic solvents (DMF, MeCN) enhance rates [1]	Use DMF or acetone for faster reactions
Nucleophile Strength	Charged nucleophiles (OH ⁻ , CN ⁻) react faster than neutral (H ₂ O, NH ₃) [6]	Select appropriate base/nucleophile
Leaving Group	Bromine is superior to chlorine, inferior to iodine [6]	No modification needed
Temperature	Rate doubles approximately every 10°C increase [1]	25-50°C typical for practical rates

Safety and Handling Considerations

1-Azido-2-bromoethane requires careful handling due to the potential instability of organic azides:

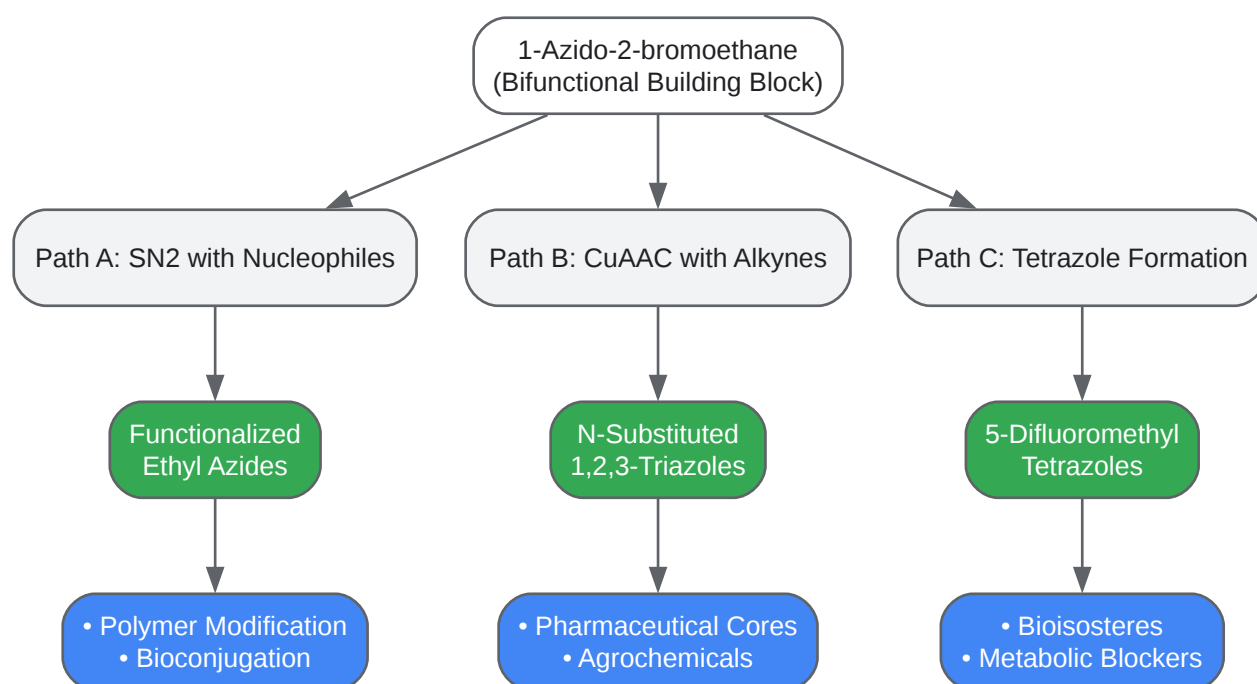
- **Storage:** Maintain at -20°C in a sealed container [2]
- **Stability Assessment:** While some heavily fluorinated azides show remarkable thermal stability (withstanding 150°C for 8 hours), all organic azides should be treated with caution until specifically tested [7]
- **Decomposition Risk:** Avoid elevated temperatures, direct strong heating, and impact friction
- **Personal Protective Equipment:** Use appropriate face shields, gloves, and laboratory coats when handling
- **Engineering Controls:** Perform reactions behind safety shields in a fume hood

Strategic Applications in Drug Development

The unique reactivity profile of **1-azido-2-bromoethane** enables several strategic applications in pharmaceutical research:

- **Dual-Functionalization Strategy:** The orthogonal reactivity of the bromo and azido groups allows sequential modification, making it a valuable scaffold for combinatorial chemistry and library synthesis [1]

- **Heterocycle Synthesis:** The azido group participates in [3+2] cycloadditions to form important nitrogen heterocycles including 1,2,3-triazoles and tetrazoles, which are privileged scaffolds in medicinal chemistry [7] [1] [3]
- **Polymer Functionalization:** The compound serves as an initiator in atom transfer radical polymerization (ATRP) for synthesizing azide-terminated polymers, enabling subsequent bioconjugation via click chemistry [1]



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Diagram 2: Synthetic applications of **1-azido-2-bromoethane** in drug development, showing three main reaction pathways and their resulting pharmaceutical applications.

Conclusion

1-Azido-2-bromoethane represents a versatile bifunctional building block with significant utility in organic synthesis and drug development. Its well-defined SN2 reactivity at the bromoethyl center, combined with the diverse cycloaddition chemistry of the azido group, enables efficient construction of complex molecular architectures. The protocols outlined herein provide researchers with robust methodologies for leveraging this compound in nucleophilic substitution reactions, heterocycle synthesis, and pharmaceutical scaffold

development. As interest in click chemistry and fluorine-based bioisosteres continues to grow in medicinal chemistry, the strategic value of such bifunctional reagents is expected to increase substantially.

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